![molecular formula C12H12BNO3 B581205 [4-(4-氨基苯氧基)苯基]硼酸 CAS No. 1029438-85-4](/img/structure/B581205.png)

[4-(4-氨基苯氧基)苯基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[4-(4-Aminophenoxy)phenyl]boronic acid” is a type of boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Synthesis Analysis

The synthesis of boronic acids has been well studied. For example, the reaction of 4-bromoaniline with diphenyl ketone, followed by metalation reaction of protected 4-bromoaniline with lithium trialkylmagnesiate under mild conditions, can be used to prepare boronic acids . Another method involves the use of 4-Bromodiphenyl ether, which is dissolved in anhydrous THF under nitrogen protection. The solution is cooled to -78 °C and N-butyllithium (n-BuLi) is added. The temperature is kept below -65 °C, and after stirring for 1 h, triisopropyl borate is added dropwise .

Molecular Structure Analysis

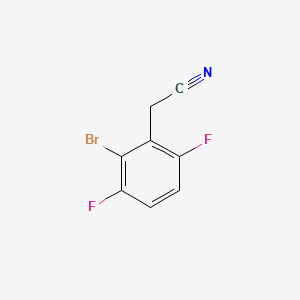

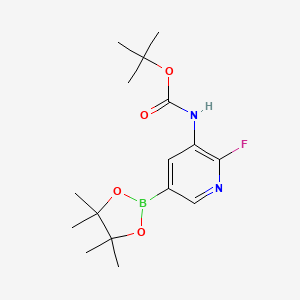

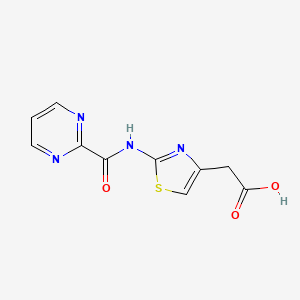

The molecular formula of “[4-(4-Aminophenoxy)phenyl]boronic acid” is C12H12BNO3 . The molecular weight is 229.04 g/mol . The InChI code is 1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2 .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling and Stille coupling reactions . They can also undergo electrophilic trapping of arylmetal intermediates with borates .

Physical And Chemical Properties Analysis

Boronic acids are typically non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . They are easily synthesized, water-soluble, biocompatible . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .

科学研究应用

Fluorescent pH Sensor for Organic Phosphorus Pesticides Detection

Boronic Acid-Based Fluorescent Sensors

- Key Points:

Catechol and Amino-Derivative Sensing

作用机制

Target of Action

The primary target of [4-(4-Aminophenoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound participates in two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The action of [4-(4-Aminophenoxy)phenyl]boronic acid results in the formation of carbon–carbon bonds via the SM cross-coupling reaction . This is a critical step in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of [4-(4-Aminophenoxy)phenyl]boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability may be influenced by storage conditions .

未来方向

Boronic acids have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

属性

IUPAC Name |

[4-(4-aminophenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYDRVLROUIMPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Aminophenoxy)phenyl]boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)